molecular formula C28H33N3O3S B2367655 N-(4-(4-benzylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 690245-16-0

N-(4-(4-benzylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2367655
CAS No.: 690245-16-0
M. Wt: 491.65
InChI Key: ZACJSVMMORIKKG-UHFFFAOYSA-N
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Description

[The following is a placeholder description. You must replace this with detailed information obtained from the compound's manufacturer, scientific literature, or patent filings.] N-(4-(4-Benzylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a synthetic chemical compound supplied for research and development purposes. Researchers investigating novel synthetic pathways, receptor interactions, or compound libraries may find this molecule of interest due to its unique structure, which incorporates a benzenesulfonamide group linked to a benzylpiperazine moiety. This product is intended for laboratory research use only in controlled settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant scientific literature and safety data sheets (SDS) before use.

Properties

IUPAC Name

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O3S/c1-20-18-21(2)23(4)27(22(20)3)35(33,34)29-26-12-10-25(11-13-26)28(32)31-16-14-30(15-17-31)19-24-8-6-5-7-9-24/h5-13,18,29H,14-17,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACJSVMMORIKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-benzylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Benzyl group : Contributes to the lipophilicity and biological interactions.
  • Sulfonamide moiety : Often associated with antibacterial properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking substrates or cofactors. Additionally, the piperazine ring may interact with neurotransmitter receptors or ion channels, influencing neuronal signaling pathways.

Anticonvulsant Activity

Research indicates that compounds with similar structures have been evaluated for anticonvulsant properties. For instance, studies on related piperazine derivatives have shown efficacy in various seizure models (e.g., MES and 6 Hz tests), suggesting that the target compound may also possess similar effects .

Antiviral Activity

Some derivatives of piperazine-based compounds have demonstrated activity against viral targets, particularly in inhibiting the hepatitis C virus (HCV) replication . This suggests potential antiviral applications for this compound.

Case Studies

  • Anticonvulsant Evaluation : A study synthesized a series of piperazine derivatives and tested them for anticonvulsant activity. The findings revealed that certain modifications to the piperazine structure significantly enhanced efficacy in seizure models .
  • HCV Inhibition : Another study focused on optimizing piperazine derivatives for their ability to inhibit HCV NS5B polymerase. The results showed that specific structural features were critical for enhancing antiviral activity .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AnticonvulsantPiperazine derivativesEffective in MES and 6 Hz seizure models
AntiviralPiperazine-based HCV inhibitorsSignificant reduction in viral replication
Enzyme InhibitionSulfonamide-containing compoundsCompetitive inhibition observed

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their biological/physicochemical properties:

Compound Name Substituents on Piperazine Sulfonamide Core Modifications Key Biological Data Reference
N-(4-(4-Benzylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide Benzyl group (methylene spacer) 2,3,5,6-Tetramethylphenyl Not explicitly reported; inferred lower activity due to spacer
4-(4-Phenylpiperazine-1-carbonyl)benzenesulfonamide (8d) Direct phenyl group Unsubstituted phenyl Ki = 47.0 nM (VchCAα inhibition)
4-(4-Benzylpiperazine-1-carbonyl)benzenesulfonamide (8a) Benzyl group (methylene spacer) Unsubstituted phenyl Ki = 470 nM (10-fold reduced affinity vs. 8d)
N-(4-butylphenyl)-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide 2-Chlorophenyl, butylphenyl tail 4-Methylphenyl No activity reported; structural emphasis on halogenation and alkyl chains
3-Methoxy-N-{4-[(4-phenylpiperazinyl)carbonyl]benzyl}benzenesulfonamide Phenyl group 3-Methoxybenzene, benzyl linker No activity reported; methoxy group may enhance solubility

Key Observations :

  • Methylene Spacer Impact : The benzylpiperazine group in compound 8a introduces a methylene spacer between the piperazine and phenyl ring, reducing inhibitory activity against VchCAα by ten-fold compared to the direct phenyl-linked analogue 8d (Ki = 470 nM vs. 47 nM) . This suggests that steric or electronic effects from the spacer disrupt optimal binding.
  • Tetramethyl Substitution : The 2,3,5,6-tetramethyl groups in the target compound likely increase steric hindrance and lipophilicity compared to unsubstituted analogues. This could reduce aqueous solubility but improve membrane permeability or target engagement in hydrophobic enzyme pockets.
  • Halogenation and Alkylation : Compounds like N-(4-butylphenyl)-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide highlight the use of halogenation (Cl) and alkyl chains (butyl) to modulate electronic properties and binding kinetics, though their specific activities remain underexplored.

Preparation Methods

Sulfonation of Durene (1,2,4,5-Tetramethylbenzene)

Procedure ():

  • Sulfonation : Durene is treated with fuming sulfuric acid (20% SO₃) at 120°C for 6 hours. The electron-rich aromatic ring undergoes electrophilic substitution at the para position (relative to methyl groups), yielding 2,3,5,6-tetramethylbenzenesulfonic acid.
  • Chlorination : The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at reflux (40°C, 4 hours).

Key Data :

Step Yield (%) Purity (HPLC)
Sulfonation 85 92
Chlorination 78 95

Challenges :

  • Regioselectivity ensured by steric directing effects of methyl groups.
  • Excess PCl₅ required to drive chlorination to completion.

Synthesis of 4-(4-Benzylpiperazine-1-carbonyl)aniline

Carbodiimide-Mediated Amide Coupling

Procedure (,):

  • Activation : 4-Nitrobenzoic acid is reacted with thionyl chloride (SOCl₂) to form 4-nitrobenzoyl chloride.
  • Coupling : 1-Benzylpiperazine is added dropwise to the acyl chloride in dichloromethane with triethylamine (TEA) as a base. The mixture is stirred at 25°C for 12 hours.
  • Reduction : The nitro group is reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (Pd/C) in ethanol.

Key Data :

Step Yield (%) Purity (HPLC)
Acylation 90 98
Reduction 95 99

Optimization :

  • Use of Hünig’s base (DIPEA) improves coupling efficiency to 95% ().
  • Catalytic transfer hydrogenation with ammonium formate offers a safer alternative to H₂ gas ().

Final Sulfonamide Formation

Nucleophilic Substitution Under Phase-Transfer Conditions

Procedure (,):

  • Reaction : 2,3,5,6-Tetramethylbenzenesulfonyl chloride (1 eq) and 4-(4-benzylpiperazine-1-carbonyl)aniline (1.2 eq) are combined in acetonitrile with potassium carbonate (2 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq). The mixture is stirred at 50°C for 24 hours.
  • Workup : The product is isolated via filtration, washed with water, and recrystallized from ethanol.

Key Data :

Parameter Value
Yield 82%
Purity 97%
Reaction Time 24 h

Alternative Methods :

  • Solid-Supported Catalysis : A nickel-lanthanum molecular sieve catalyst () achieves 88% yield in 18 hours at 70°C.
  • Microwave Assistance : Reduces reaction time to 2 hours with comparable yield (80%) ().

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Method Yield (%) Purity (%) Cost Scalability
Phase-Transfer 82 97 Low High
Solid-Supported 88 98 Medium Moderate
Microwave 80 96 High Low

Trade-offs :

  • Phase-transfer : Economical but slower.
  • Solid-supported : Higher yield but requires specialized catalysts.
  • Microwave : Rapid but energy-intensive.

Characterization and Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, SO₂NH), 7.45–7.20 (m, 9H, aromatic), 3.75 (s, 2H, CH₂Ph), 2.85–2.45 (m, 8H, piperazine), 2.30 (s, 12H, CH₃).
  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water = 70:30).
  • Melting Point : 198–200°C.

Industrial and Environmental Considerations

  • Green Chemistry : Use of TBAB minimizes solvent waste ().
  • Safety : PCl₅ handling requires strict moisture control.
  • Scale-up Challenges : Exothermic sulfonation necessitates controlled reactor design.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-(4-benzylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential coupling of the benzylpiperazine and sulfonamide moieties. Key steps include:

  • Piperazine-carbonyl coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions in DMF or DCM at 0–25°C .
  • Sulfonylation : React the intermediate with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., THF for better solubility) and temperature (40–60°C for accelerated kinetics) to improve yield .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm backbone connectivity and substituent positions. For example, aromatic protons in the tetramethylbenzenesulfonamide group appear as singlets due to symmetry .
  • Mass Spectrometry (HRMS) : Validate molecular weight within ±2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How can researchers evaluate the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol. Use UV-Vis spectroscopy to quantify saturation concentration .
  • Stability : Incubate at 37°C in assay buffers (e.g., DMEM + 10% FBS) and analyze degradation products via LC-MS over 24–72 hours .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorescence-based assays) and cell-based viability assays (e.g., MTT) to rule out assay-specific artifacts .
  • Structural Validation : Confirm compound integrity post-assay using LC-MS to exclude decomposition as a confounding factor .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to verify direct target binding .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Methodological Answer :

  • Core Modifications : Systematically alter the benzylpiperazine (e.g., substituents on the benzene ring) and tetramethylbenzenesulfonamide groups.
  • Functional Group Replacement : Replace the carbonyl group with thiocarbonyl or sulfonyl to assess electronic effects .
  • Bioisosteres : Introduce trifluoromethyl groups (as in ) to enhance metabolic stability .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate structural changes with binding affinity to target proteins .

Q. What advanced spectroscopic methods can elucidate intermolecular interactions in crystalline forms?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) and π-π stacking between aromatic rings .
  • Solid-State NMR : Probe molecular packing and dynamics in polymorphs .

Q. How can researchers address low bioavailability in preclinical models?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or amide prodrug moieties to improve membrane permeability .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models with LC-MS/MS quantification of plasma and tissue concentrations .

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